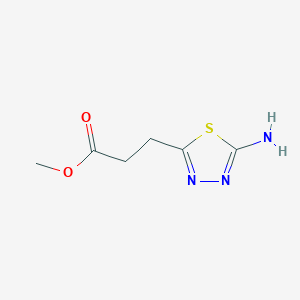

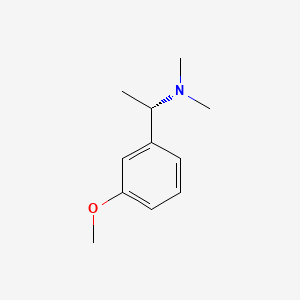

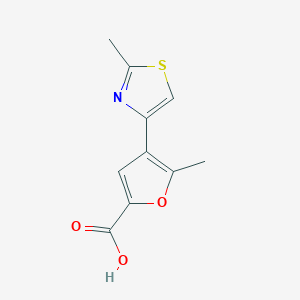

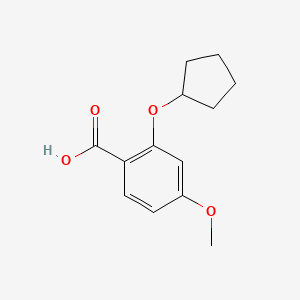

5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid

説明

The compound “5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid” is a complex organic molecule. It belongs to the class of organic compounds known as thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds and have gained considerable attention because of their broad applications in different fields .

Synthesis Analysis

Thiazoles and their derivatives have been synthesized using various methods. For instance, one method involves interacting aminonitrile with salts and esters of dithioacids carbon oxysulfide, carbon disulfide, and isothiocyanates . The bioassay results show that most of the synthesized compounds possess moderate to good herbicidal activities when fluorine-containing phenyl groups are introduced into molecular structures .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Chemical Reactions and Synthesis

Research has shown that derivatives of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid and related compounds are involved in various chemical reactions. For example, they can undergo transformations like the opening of the 1,2,3-thiadiazole ring, forming corresponding thioamides of furylacetic acid, or hydrazinolysis without cleavage of the thiadiazole ring (Remizov, Pevzner, & Petrov, 2019). Additionally, these compounds can form furan-2-carboxamides when reacted with amines and undergo intramolecular cyclization to form esters (El’chaninov & Aleksandrov, 2017).

Antimicrobial and Nematicidal Activity

Some derivatives of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid exhibit antimicrobial and nematicidal activities. For instance, compounds synthesized from these derivatives have shown effectiveness against human pathogenic bacteria and fungi, as well as against nematodes like Ditylenchus myceliophagus and Caenorhabditis elegans (Reddy, Rao, Yakub, & Nagaraj, 2010).

Synthesis of Heterocyclic Compounds

These compounds are also used in the synthesis of various heterocyclic compounds, such as thiazoles, thiadiazoles, and oxadiazoles. The synthesis involves reactions with different reagents and catalysts, leading to the formation of structurally diverse compounds with potential biological activities (Gorak, Obushak, Matiichuk, & Lytvyn, 2009).

Preparation of Fluorescent Materials

A particularly interesting application is the use of derivatives of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid in the preparation of fluorescent materials. These materials are synthesized using biomass-derived compounds and have shown strong photoluminescence, making them potentially useful in various applications including sensors and bioimaging (Tanaka, Ashida, Tatsuta, & Mori, 2015).

作用機序

Target of Action

Thiazoles, a class of compounds that includes “5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid”, have been found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . .

Mode of Action

Thiazoles have an active sulfur moiety that can oxidize thiol-containing residues, thereby effectively killing most aerobic and anaerobic bacteria . .

Biochemical Pathways

Thiazoles can affect various biochemical pathways, depending on their specific structures and targets . .

将来の方向性

Thiazoles have been the subject of extensive research due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

特性

IUPAC Name |

5-methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-5-7(3-9(14-5)10(12)13)8-4-15-6(2)11-8/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQJWUNVRSXWDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)O)C2=CSC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(4-fluorophenyl)(phenyl)methyl]-N-methylacetamide](/img/structure/B1422860.png)

![2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B1422861.png)

![1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1422865.png)

![2-chloro-N-[4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1422869.png)

![1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B1422873.png)